molecular formula C17H23F3N2O3S2 B6506282 3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane CAS No. 1428358-08-0

3-[(morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane

Cat. No. B6506282
CAS RN: 1428358-08-0
M. Wt: 424.5 g/mol
InChI Key: ZQSYLSVGHAPWNQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a morpholine ring and a trifluoromethyl group attached to a benzenesulfonyl group, and these are connected to a 1,4-thiazepane ring . Morpholine is a common moiety in pharmaceuticals and agrochemicals, and the trifluoromethyl group is often used in drug design to improve stability and enhance lipophilicity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The morpholine ring is a six-membered ring containing an oxygen and a nitrogen, the benzenesulfonyl is a benzene ring attached to a sulfonyl group, and the 1,4-thiazepane is a seven-membered ring containing a sulfur and a nitrogen .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the morpholine ring might undergo reactions at the nitrogen, the benzenesulfonyl group might participate in electrophilic aromatic substitution reactions, and the thiazepane ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine and sulfonyl groups could enhance solubility in polar solvents, while the trifluoromethyl group could increase lipophilicity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug candidate. Alternatively, it could be used as a starting point for the synthesis of other complex molecules .

properties

IUPAC Name

4-[[4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S2/c18-17(19,20)14-3-1-4-16(11-14)27(23,24)22-5-2-10-26-13-15(22)12-21-6-8-25-9-7-21/h1,3-4,11,15H,2,5-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSYLSVGHAPWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Morpholin-4-yl)methyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepane

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